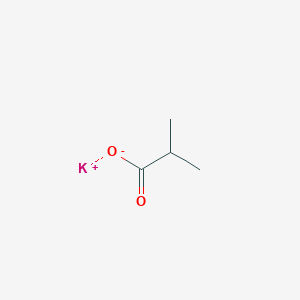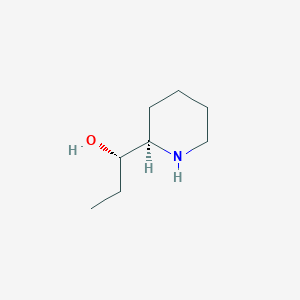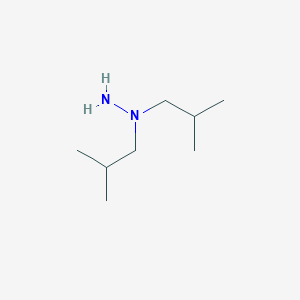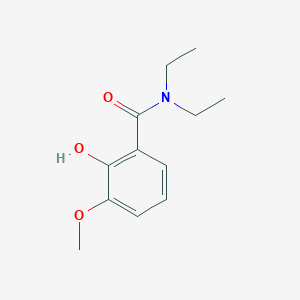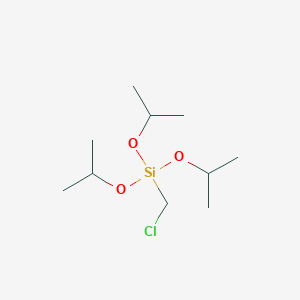
1,2,3,6-Tetrahydropyridine hydrochloride
Overview
Description
1,2,3,6-Tetrahydropyridine hydrochloride is a chemical compound that is part of the tetrahydropyridine class. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic effects . The synthesis and study of these compounds are of significant interest due to their potential therapeutic applications.
Synthesis Analysis
Several methodologies have been developed for the synthesis of 1,2,3,6-tetrahydropyridines. One approach involves the [4+2] cycloaddition of nitrosobenzene with 2-substituted 1,2-dihydropyridines, followed by chemoselective reduction to yield trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines . Another method employs aminophosphate enabled anionic cascade and acid-catalyzed cyclization approaches, utilizing a strategic phosphate substituent on the nitrogen atom . Additionally, tetrahydropyridine derivatives can be synthesized through a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives has been elucidated using X-ray diffraction studies. For instance, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been determined, revealing a flat boat conformation of the tetrahydropyridine ring . The crystal and molecular structures of related dihydropyridines have also been characterized, providing insights into the conformation and dihedral angles of the phenyl rings attached to the pyridine ring .
Chemical Reactions Analysis
1,2,3,6-Tetrahydropyridines can undergo various chemical reactions. For example, they can be synthesized from Morita–Baylis–Hillman acetates of α,β-unsaturated aldehydes via an intramolecular 1,6-conjugate addition . They can also undergo transformations under acid catalysis, leading to derivatives of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine . Oxidation reactions of azines have been studied, including the synthesis and oxodihydroxylation of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,6-tetrahydropyridines are influenced by their molecular structure and the substituents present on the ring. For instance, the presence of a phosphate substituent can enable anionic cascade reactions , while the introduction of sulfonated groups through radical reactions can lead to sulfonated tetrahydropyridine derivatives . The crystal structure analysis provides information on the density and conformation of the compounds, which are important for understanding their reactivity and potential interactions in biological systems .
Scientific Research Applications
Synthesis and Pharmacology
1,2,3,6-Tetrahydropyridine hydrochloride is involved in various syntheses and pharmacological studies. For instance, Rao et al. (1995) described the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines with potential anti-inflammatory properties (Rao et al., 1995). Similarly, Mateeva et al. (2005) explored the broader chemistry and pharmacology of tetrahydropyridines, noting their role in various biologically active systems and as part of many promising drug candidates (Mateeva et al., 2005).
Novel Synthesis Approaches
Das and Njardarson (2015) reported two new approaches for forming 1,2,3,6-tetrahydropyridines, employing strategic phosphate substituents for different synthesis pathways (Das & Njardarson, 2015). Duttwyler et al. (2012) developed a reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines, combining rhodium(I)-catalyzed C-H activation-alkyne coupling, electrocyclization, and subsequent acid/borohydride-promoted reduction (Duttwyler et al., 2012).
Applications in Organic Chemistry
Kimpe et al. (1996) discussed the efficient conversion of cyclic six-membered imines into pyridines, using 2,3,4,5-tetrahydropyridines, highlighting their utility in organic synthetic processes (Kimpe et al., 1996). Bosch et al. (1976) utilized nuclear magnetic resonance for the structural determination of Δ3- and Δ4-tetrahydropyridines hydrochlorides, demonstrating their importance in structural chemistry (Bosch et al., 1976).
Anticancer and Antihypoxic Properties
Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer activities, reflecting the potential therapeutic applications of tetrahydropyridine derivatives (Redda & Gangapuram, 2007). Gizur et al. (1994) explored 1,2,3,6-tetrahydropyridine derivatives for their antihypoxic actions, demonstrating significant activity in hypoxia tests (Gizur et al., 1994).
Safety And Hazards
This compound may cause toxic effects if inhaled or absorbed through the skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation. Runoff from fire control or dilution water may cause pollution .
Future Directions
properties
IUPAC Name |
1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCYWWIZGOUXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583715 | |
| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridine hydrochloride | |
CAS RN |
18513-79-6 | |
| Record name | 18513-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





